molecular formula C23H22N2O3S3 B2623712 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide CAS No. 886960-78-7

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide

Cat. No.: B2623712
CAS No.: 886960-78-7
M. Wt: 470.62
InChI Key: QPMJSOLHTXXDNL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is a complex organic compound that features a benzothiazole moiety, a dimethylthiophene ring, and a tosyl-propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.

    Reduction: Reduced forms of the benzothiazole and thiophene rings.

    Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is unique due to the presence of the dimethylthiophene ring and the tosyl-propanamide group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in both medicinal and material science applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S3/c1-14-8-10-17(11-9-14)31(27,28)13-12-20(26)25-23-21(15(2)16(3)29-23)22-24-18-6-4-5-7-19(18)30-22/h4-11H,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJSOLHTXXDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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